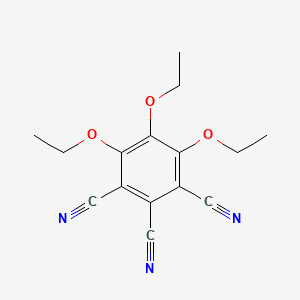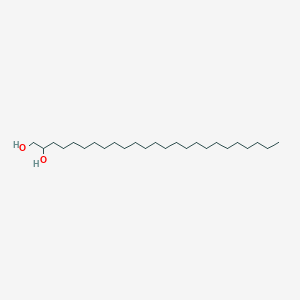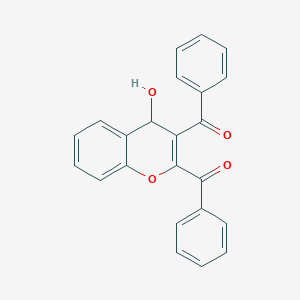
8-Chlorotridec-7-en-5-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chlorotridec-7-en-5-yne is an organic compound characterized by the presence of a chlorine atom, a double bond, and a triple bond within its carbon chain. This compound is part of the enyne family, which includes molecules containing both alkene (double bond) and alkyne (triple bond) functionalities. The presence of these multiple reactive sites makes this compound a versatile compound in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
8-Chlorotridec-7-en-5-yne can be synthesized through several methods, including:
Alkyne Formation: One common method involves the double elimination of dihaloalkanes.
Alkene Formation:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
8-Chlorotridec-7-en-5-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form corresponding diols or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the triple bond to form alkenes or alkanes.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles such as sodium azide, potassium cyanide.
Major Products Formed
Oxidation: Diols, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-Chlorotridec-7-en-5-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-Chlorotridec-7-en-5-yne involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the alkene and alkyne groups, which can participate in various chemical reactions. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chlorooct-2-yne: Contains a similar alkyne functionality but with a shorter carbon chain.
8-Bromotridec-7-en-5-yne: Similar structure but with a bromine atom instead of chlorine.
8-Chlorotridec-6-en-4-yne: Similar structure but with different positions of the double and triple bonds.
Uniqueness
8-Chlorotridec-7-en-5-yne is unique due to its specific arrangement of the chlorine atom, double bond, and triple bond within a 13-carbon chain
Propriétés
Numéro CAS |
113278-42-5 |
|---|---|
Formule moléculaire |
C13H21Cl |
Poids moléculaire |
212.76 g/mol |
Nom IUPAC |
8-chlorotridec-7-en-5-yne |
InChI |
InChI=1S/C13H21Cl/c1-3-5-7-8-10-12-13(14)11-9-6-4-2/h12H,3-7,9,11H2,1-2H3 |
Clé InChI |
HHISKGNURLDPMZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=CC#CCCCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Cyclohexanecarbonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14316143.png)
![2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride](/img/structure/B14316148.png)

![Silane, trimethyl[2-(phenylmethyl)-2-propenyl]-](/img/structure/B14316161.png)

![1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14316174.png)
![1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-one](/img/structure/B14316179.png)

![1-[(Tridecafluorohexyl)oxy]nonane](/img/structure/B14316194.png)

![2-{[4-(Bromomethyl)phenoxy]methyl}oxirane](/img/structure/B14316209.png)
![4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate](/img/structure/B14316213.png)

